molecular formula C8H14ClN3 B2726459 3-(1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1955541-57-7

3-(1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B2726459
CAS RN: 1955541-57-7
M. Wt: 187.67
InChI Key: OPJRPTKALQDYSZ-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)piperidine hydrochloride, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a heterocyclic organic compound that contains a pyrazole ring and a piperidine ring.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms One of the significant applications of "3-(1H-pyrazol-1-yl)piperidine" derivatives is their use as chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes. This is vital for understanding drug-drug interactions and metabolism. Although not directly mentioned, derivatives similar to "3-(1H-pyrazol-1-yl)piperidine hydrochloride" serve as potent and selective chemical inhibitors, highlighting the critical role these compounds play in pharmacokinetics and drug development (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors Another application is found in the development of dipeptidyl peptidase IV (DPP IV) inhibitors. While the document focuses on a range of chemical structures for this purpose, it underscores the importance of heterocyclic compounds like "this compound" in synthesizing antidiabetic drugs. These inhibitors play a crucial role in managing type 2 diabetes mellitus by modulating incretin hormones to promote insulin secretion (Mendieta et al., 2011).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors The pyrazolo[3,4-b]pyridine scaffold, closely related to "this compound," is highlighted for its versatility in kinase inhibition. This application is critical for developing targeted therapies against various cancers, demonstrating the scaffold's potential in medicinal chemistry for creating novel therapeutic agents (Wenglowsky, 2013).

Synthesis of Heterocyclic Compounds The synthesis and medicinal aspects of pyrazolo[3,4-d]pyrimidines, structurally related to "this compound," showcase the compound's role in developing central nervous system agents, anticancer, anti-infectious, and anti-inflammatory drugs. This emphasizes the scaffold's broad therapeutic potential and its importance in drug discovery (Chauhan & Kumar, 2013).

Catalytic Applications and Drug Development The importance of hybrid catalysts in synthesizing pyranopyrimidine derivatives, related to "this compound," highlights the compound's role in medicinal chemistry. These applications are crucial for the pharmaceutical industry, demonstrating the compound's utility in developing bioavailable medicinal agents (Parmar et al., 2023).

Safety and Hazards

The compound is considered hazardous, and safety precautions should be followed during handling .

Future Directions

Research on 3-(1H-pyrazol-1-yl)piperidine hydrochloride could explore its potential applications, including drug development, novel derivatives, and therapeutic uses. Investigating its interactions with specific biological targets and optimizing its pharmacological properties may lead to promising future directions .

properties

IUPAC Name

3-pyrazol-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h2,5-6,8-9H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJRPTKALQDYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955541-57-7
Record name 3-(1H-pyrazol-1-yl)piperidine hydrochloride
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